D-Glucopyranose, oligomeric, C12-14-alkyl glycosides
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Overview
Description
D-Glucopyranose, oligomeric, C12-14-alkyl glycosides are a class of non-ionic surfactants derived from glucose and fatty alcohols. These compounds are known for their excellent biodegradability, low toxicity, and compatibility with various other surfactants. They are commonly used in personal care products, household cleaners, and industrial applications due to their mildness and effective cleaning properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucopyranose, oligomeric, C12-14-alkyl glycosides typically involves the glycosylation of glucose with fatty alcohols (such as dodecanol or tetradecanol). The reaction is catalyzed by acid catalysts like sulfuric acid or hydrochloric acid. The process involves heating the mixture of glucose and fatty alcohol under reduced pressure to facilitate the reaction and remove water formed during the process .
Industrial Production Methods: In industrial settings, the production of these glycosides is carried out in large reactors where glucose and fatty alcohols are mixed in the presence of an acid catalyst. The reaction mixture is heated to around 120°C under reduced pressure (4.5-5.5 kPa) for approximately 3.5 hours. After the reaction, the mixture is neutralized with sodium carbonate, and excess alcohol is removed by distillation. The crude product is then bleached with hydrogen peroxide to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the glucose moiety, leading to the formation of gluconic acid derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the glucose moiety to sorbitol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Gluconic acid derivatives.
Reduction: Sorbitol derivatives.
Substitution: Various substituted glycosides depending on the nucleophile used.
Scientific Research Applications
D-Glucopyranose, oligomeric, C12-14-alkyl glycosides have a wide range of applications in scientific research:
Chemistry: Used as surfactants in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for their mild and non-toxic nature.
Mechanism of Action
The primary mechanism of action of D-Glucopyranose, oligomeric, C12-14-alkyl glycosides is their ability to reduce surface tension and enhance the solubility of hydrophobic substances. This is achieved through the formation of micelles, where the hydrophobic alkyl chains aggregate in the center, and the hydrophilic glucose moieties face outward, interacting with water. This property makes them effective in cleaning and emulsifying applications.
Comparison with Similar Compounds
- D-Glucopyranose, oligomeric, C8-10-alkyl glycosides
- D-Glucopyranose, oligomeric, C10-16-alkyl glycosides
- D-Glucopyranose, oligomeric, C12-16-alkyl glycosides
Comparison: D-Glucopyranose, oligomeric, C12-14-alkyl glycosides are unique due to their specific alkyl chain length, which provides a balance between hydrophilicity and hydrophobicity, making them highly effective as surfactants. Compared to shorter-chain glycosides (C8-10), they offer better emulsifying properties and stability. Compared to longer-chain glycosides (C16), they are more soluble in water and less likely to form gels.
Biological Activity
D-Glucopyranose, oligomeric, C12-14-alkyl glycosides, commonly referred to as alkyl polyglucosides (APGs), are non-ionic surfactants derived from natural sources. They are widely used in personal care products, household cleaners, and industrial applications due to their favorable environmental and toxicological profiles. This article delves into the biological activity of this compound, focusing on its safety, toxicity, and potential therapeutic applications.
This compound have a molecular formula that varies depending on the degree of polymerization and the specific alkyl chain length. The compound is characterized by its surfactant properties, which arise from the hydrophilic glucose units and hydrophobic alkyl chains.
Key Properties:
- CAS Number: 157707-88-5
- Molecular Weight: Variable based on oligomerization
- Solubility: Readily soluble in water
Acute Toxicity
Studies indicate that D-glucopyranose oligomers exhibit low acute oral and dermal toxicity. In various studies involving different chain lengths (C10-C16), these compounds demonstrated no significant adverse effects at high doses:
Study Type | Result |
---|---|
Oral toxicity (rat) | NOAEL > 1,000 mg/kg/day |
Dermal sensitization | Not a sensitizer (guinea pig study) |
Mutagenicity (Ames Test) | Negative for mutagenic potential |
The compound has been shown to be metabolized effectively in the body, leading to the formation of water-soluble substances that are readily excreted .
Chronic Toxicity
A 90-day oral toxicity study revealed a NOAEL of 250 mg/kg/day based on observed effects like hyperkeratosis in female rats. However, no significant adverse effects were noted at or above this limit dose . In developmental toxicity studies conducted on rats, no treatment-related effects were observed at doses up to 1,000 mg/kg/day .
Environmental Impact
D-Glucopyranose oligomers are considered biodegradable according to OECD guidelines. They demonstrate low bioaccumulation potential and minimal chronic toxicity to aquatic organisms. For instance:
Organism | EC50 (72h) | Observations |
---|---|---|
Desmodesmus subspicatus | > 10 mg/L | Growth rate inhibition |
Daphnia magna | EC10 > 1 mg/L | Minimal chronic toxicity |
These findings suggest that APGs pose a low risk to aquatic ecosystems when used in consumer products .
Therapeutic Potential
Emerging research highlights the potential therapeutic applications of D-glucopyranose oligomers. Their surfactant properties may enhance drug delivery systems and improve the solubility of poorly soluble compounds. Additionally, their antimicrobial properties have been explored:
- Antimicrobial Activity: Studies indicate that APGs can inhibit the growth of various pathogens due to their ability to disrupt microbial cell membranes.
Case Studies
-
Dermatological Applications:
A study explored the use of APGs in formulations for sensitive skin. Results indicated improved skin tolerance and reduced irritation compared to traditional surfactants. -
Cosmetic Formulations:
Research demonstrated that incorporating D-glucopyranose oligomers into shampoos and body washes enhances foaming properties while maintaining mildness on the skin.
Properties
CAS No. |
157707-88-5 |
---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
0 |
Origin of Product |
United States |
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